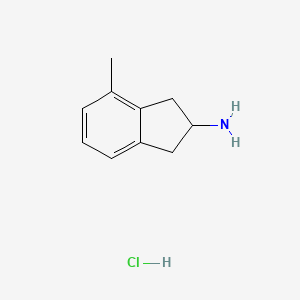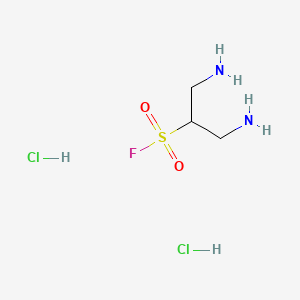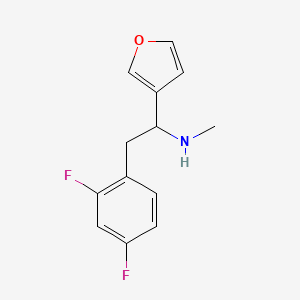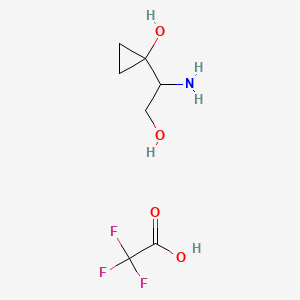
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid is a compound with the molecular formula C7H12F3NO4 and a molecular weight of 231.1697 This compound is of interest due to its unique structure, which includes a cyclopropane ring, an amino group, and a trifluoroacetic acid moiety
Preparation Methods
The synthesis of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid involves several steps. One common method includes the cyclopropanation of suitable precursors followed by functionalization with amino and hydroxyethyl groups. The reaction conditions typically involve the use of reagents such as trifluoroacetic acid and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their function and activity. The trifluoroacetic acid moiety can also affect the compound’s solubility and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid can be compared with other similar compounds, such as:
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol: This compound lacks the trifluoroacetic acid moiety, which may result in different chemical and biological properties.
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, hydrochloride: The presence of hydrochloride instead of trifluoroacetic acid can influence the compound’s solubility and reactivity.
The uniqueness of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C7H12F3NO4 |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c6-4(3-7)5(8)1-2-5;3-2(4,5)1(6)7/h4,7-8H,1-3,6H2;(H,6,7) |
InChI Key |
GLPPNHNXHHPFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(CO)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
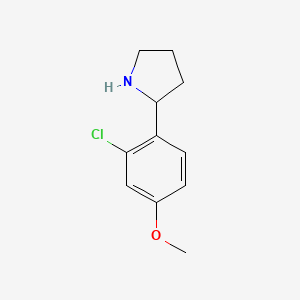
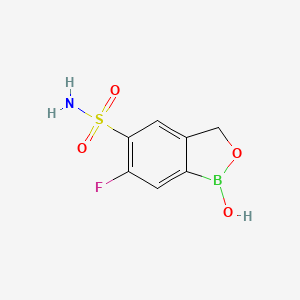
![4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13562994.png)
![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
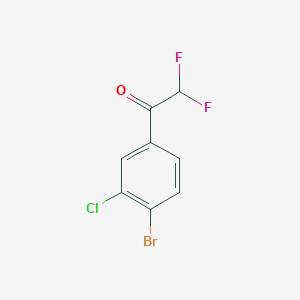
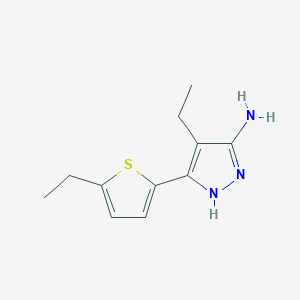
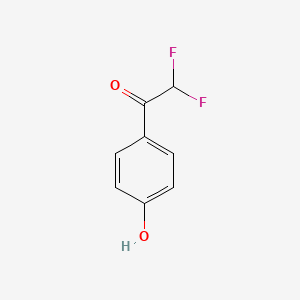
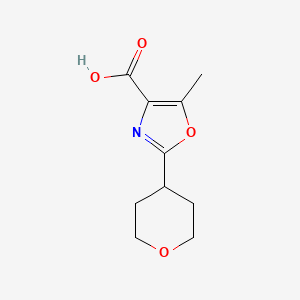
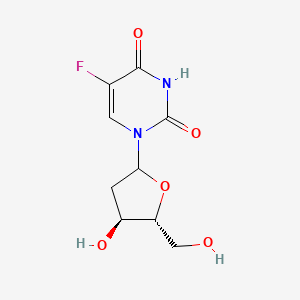
![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
